molecular formula C18H23ClFN5OS B3003325 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217110-33-2

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B3003325
CAS No.: 1217110-33-2
M. Wt: 411.92
InChI Key: SIUWMECTEARRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a structurally complex molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The compound is further functionalized with a 4-fluorobenzo[d]thiazole moiety and a dimethylaminopropyl carboxamide side chain, which is protonated as a hydrochloride salt to enhance solubility and bioavailability. Its structural complexity suggests utility in optimizing binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS.ClH/c1-12-11-14(21-23(12)4)17(25)24(10-6-9-22(2)3)18-20-16-13(19)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUWMECTEARRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C₁₈H₂₃ClFN₅OS
  • Molecular Weight : 411.9 g/mol
  • CAS Number : 1217110-33-2

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity against various strains of bacteria. A study published in "Molecules" in 2013 assessed its effectiveness against Staphylococcus aureus and Escherichia coli. The findings suggested that while the compound showed some antibacterial properties, it was less effective than common antibiotics used in clinical settings.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Other strainsNot extensively tested

The precise mechanism of action for N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, leading to the modulation of various biological pathways. Further studies are necessary to clarify these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound. For instance:

  • Antioxidant Activity : Research has shown that pyrazole derivatives can exhibit significant antioxidant properties. The total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) methods were employed to assess these effects, indicating that the pyrazole ring plays a crucial role in scavenging free radicals .
  • Anticancer Potential : Some derivatives have demonstrated anticancer activity by inhibiting tumor growth in vitro and in vivo. The specific mechanisms involved may include apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antibacterial Activity

Research indicates that this compound may exhibit antibacterial properties. A study published in "Molecules" investigated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested moderate antibacterial activity; however, the compound was less effective than conventional antibiotics. Further studies are warranted to explore its mechanism of action and potential for developing resistance.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds containing the benzo[d]thiazole moiety exhibit significant antitumor activity by inducing apoptosis in cancer cells . The specific interactions of this compound with cancer-related targets remain an area for further investigation.

Synthetic Routes

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:

  • Formation of the pyrazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : The incorporation of the dimethylamino group and fluorobenzothiazole moiety is achieved through nucleophilic substitution reactions.
  • Purification : Advanced purification techniques ensure high yield and purity of the final product.

Industrial Production Methods

Optimizing synthetic routes for industrial production may involve continuous flow reactors and stringent quality control measures to enhance yield and minimize impurities .

Case Studies

While specific case studies focusing exclusively on this compound may be limited, analogous compounds have been extensively studied for their biological activities:

  • A study on related benzo[d]thiazole derivatives demonstrated significant anticancer activity against breast cancer cell lines, providing a comparative basis for exploring similar activities in this compound.
  • Investigations into the antibacterial properties of structurally related compounds have provided insights into their potential applications in treating resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrazole- and benzo[d]thiazole-containing analogs, emphasizing synthesis, physicochemical properties, and substituent effects.

Key analogs from and :

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p): These compounds (e.g., 3a, 3d) share a pyrazole-carboxamide scaffold but lack the benzo[d]thiazole and dimethylaminopropyl groups. They are synthesized via EDCI/HOBt-mediated coupling in DMF, yielding products with moderate to high crystallinity (melting points: 123–183°C) .

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride: This compound () features a 4-methoxybenzo[d]thiazole group instead of the 4-fluoro substituent.

Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target compound 4-Fluoro, dimethylaminopropyl N/A N/A Pyrazole, benzo[d]thiazole
3a () Phenyl, 4-cyano 133–135 68 Pyrazole-carboxamide
3d () 4-Fluorophenyl, 4-cyano 181–183 71 Pyrazole-carboxamide
compound 4-Methoxy, benzo[d]thiazole N/A N/A Benzo[d]thiazole, dimethylamino

Key observations :

  • The 4-fluoro substituent (target compound and 3d) is associated with higher melting points compared to non-halogenated analogs (e.g., 3a), suggesting improved crystallinity due to halogen-based intermolecular interactions .
  • The dimethylaminopropyl group in the target compound likely enhances water solubility via protonation, contrasting with neutral carboxamide derivatives in .

Q & A

Q. Example Conditions :

ParameterOptimal ValueReference
SolventDMF
BaseK₂CO₃ (1.2 eq.)
Reaction TemperatureRoom temperature
Purification MethodChromatography + Recrystallization

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400–600 MHz) identifies substituents and confirms regiochemistry (e.g., pyrazole methyl groups at δ 2.42–2.66 ppm) .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable with gradient elution .
  • Elemental Analysis : Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can Design of Experiments (DoE) improve synthesis scalability and reproducibility?

Methodological Answer :
DoE identifies critical variables (e.g., temperature, stoichiometry) through factorial designs:

  • Variables : Test solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaH), and reaction time .
  • Response Surface Modeling : Optimizes conditions for maximum yield and minimal byproducts .
  • Case Study : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) reduces batch variability by controlling residence time and mixing efficiency .

Q. Example DoE Workflow :

Screen variables via Plackett-Burman design.

Use Central Composite Design for non-linear optimization.

Validate with 3 repeated runs under optimal conditions.

Advanced: How should researchers address contradictions in pharmacological data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Compare assays (e.g., IC₅₀ values) under standardized conditions (pH, temperature, cell lines).
  • Structural Confirmation : Re-characterize batches via XRD or NMR to rule out polymorphic variations .
  • Control Experiments : Test for off-target effects using knockout models or competitive binding assays.

Example Contradiction Resolution :
If solubility discrepancies arise, verify salt form (hydrochloride vs. freebase) and measure logP via shake-flask method .

Advanced: How does the hydrochloride salt influence the compound’s physicochemical properties?

Q. Methodological Answer :

  • Solubility : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vivo bioavailability.
  • Crystallinity : Hydrogen bonding (e.g., N–H⋯Cl) stabilizes the crystal lattice, as seen in analogous thiazole derivatives .
  • Stability : Salt forms may reduce hygroscopicity but require anhydrous storage to prevent hydrolysis .

Advanced: What factors govern the compound’s stability during long-term storage?

Q. Methodological Answer :

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .
  • Light Sensitivity : Amber glass containers minimize photodegradation of the fluorobenzo[d]thiazole moiety.
  • Impurity Monitoring : Periodic HPLC checks detect degradation products (e.g., hydrolyzed carboxamide) .

Advanced: How can structure-activity relationship (SAR) studies elucidate its mechanism of action?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluorobenzo[d]thiazole or pyrazole groups to assess target binding .
  • Biological Assays : Compare inhibition potency in enzyme assays (e.g., kinase profiling) and cellular models.
  • Computational Modeling : Dock analogs into target protein structures (e.g., PFOR enzyme) to predict binding affinities .

Q. Example SAR Design :

Analog ModificationBiological TestExpected Outcome
Replace 4-fluoro with chloroEnzyme inhibition assayReduced activity suggests fluorine’s electronic role
Vary dimethylamino chain lengthSolubility assayLonger chains may improve membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.